5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is an organic compound with the molecular formula C11H12N2S It is a derivative of pyridine, characterized by the presence of an allyl group, two methyl groups, a thioxo group, and a carbonitrile group
Preparation Methods
The synthesis of 5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves a multi-step process. One common method is the three-component condensation reaction of cyanothioacetamide with acetaldehyde and an appropriate amine, such as 1-(prop-1-en-2-yl)-piperidine . The reaction conditions often include the use of a solvent like ethanol and a catalyst such as piperidine, under reflux conditions.
Chemical Reactions Analysis
5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution: The thioxo group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets, such as proteins. For instance, it exhibits affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, potentially inhibiting its function . The compound’s thioxo group plays a crucial role in its binding interactions, contributing to its biological activity.
Comparison with Similar Compounds
5-Allyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: This compound lacks the allyl group but shares the core structure and exhibits similar chemical reactivity.
2-Thioxo-4,6-diphenyl-1,2-dihydronicotinonitrile: This compound has phenyl groups instead of methyl and allyl groups, leading to different chemical and biological properties.
4,6-Dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: This compound has a pentyl group instead of an allyl group, which affects its solubility and reactivity.
Properties
IUPAC Name |
4,6-dimethyl-5-prop-2-enyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-4-5-9-7(2)10(6-12)11(14)13-8(9)3/h4H,1,5H2,2-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAKRPFXUUWVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)NC(=C1CC=C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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